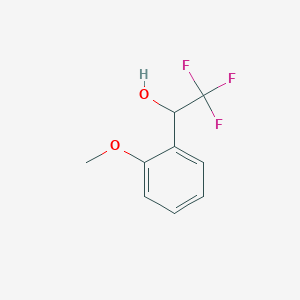

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPGXFAXHCGFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385231 | |

| Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26902-84-1 | |

| Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Trifluoromethylated Compounds

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physical, chemical, and biological properties. researchgate.netresearchgate.netbohrium.com This small structural change can lead to profound effects on lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, trifluoromethylated compounds are of immense interest in organic synthesis and medicinal chemistry. researchgate.netresearchgate.netbohrium.com

The development of new and efficient methods for introducing the trifluoromethyl group into organic molecules remains an active area of research. These methods range from the use of nucleophilic trifluoromethylating agents like (trifluoromethyl)trimethylsilane (B129416) to electrophilic and radical approaches. rsc.org

Alpha Trifluoromethylated Alcohols: Versatile Chiral Building Blocks

A particularly important class of trifluoromethylated compounds is the α-trifluoromethylated alcohols. These molecules contain a hydroxyl group and a trifluoromethyl group attached to the same carbon atom. Their utility stems from their role as versatile intermediates in the synthesis of more complex molecules. nih.govnih.gov The hydroxyl group can be readily transformed into other functional groups, while the trifluoromethyl group imparts its characteristic properties to the final product.

Furthermore, if the carbon atom bearing the hydroxyl and trifluoromethyl groups is a stereocenter, the α-trifluoromethylated alcohol can serve as a chiral building block for the synthesis of enantiomerically pure compounds. nih.govnih.gov This is of paramount importance in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities. The asymmetric reduction of the corresponding prochiral ketones is a common and effective strategy for accessing these enantiopure alcohols. nih.govresearchgate.net

A Closer Look at 2,2,2 Trifluoro 1 2 Methoxyphenyl Ethanol

Chemo- and Regioselective Synthesis Strategies

The most direct route to α-trifluoromethyl alcohols involves the nucleophilic trifluoromethylation of a corresponding aldehyde. For the synthesis of this compound, the starting material is 2-methoxybenzaldehyde. sigmaaldrich.com A key reagent for this transformation is (trifluoromethyl)trimethylsilane (TMS-CF3), often referred to as the Ruppert-Prakash reagent. nih.gov This method is valued for its efficiency and clean reaction profile. The reaction is typically initiated by a fluoride (B91410) ion catalyst, which attacks the silicon atom of TMS-CF3 to generate a nucleophilic trifluoromethyl anion. nih.gov This anion then adds to the carbonyl carbon of 2-methoxybenzaldehyde. Subsequent hydrolysis of the resulting trimethylsilyl (B98337) ether intermediate yields the desired product, this compound. nih.gov

Recent advancements have shown that this reaction can proceed smoothly in dimethyl sulfoxide (B87167) (DMSO) without the need for a base catalyst, providing the trifluoromethylated alcohol in good to quantitative yields. organic-chemistry.org The reaction conditions are generally mild, making this approach compatible with a variety of functional groups.

Table 1: Direct Trifluoromethylation of Aldehydes using TMS-CF3

| Aldehyde | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Various Aldehydes | None / DMSO | α-Trifluoromethyl Alcohols | Good to Quantitative | organic-chemistry.org |

| α-Amino Aldehydes | TBAF / Ethers | β-Amino-α-trifluoromethyl alcohols | 40-50% | nih.gov |

This table presents generalized findings for the direct trifluoromethylation of carbonyls.

The addition of organometallic reagents represents another significant strategy for trifluoromethylation. While the direct use of trifluoromethyl Grignard or organolithium reagents can be challenging due to their thermal instability, various methods have been developed to generate and utilize these or similar species effectively.

One approach involves the use of a stable (trifluoromethyl)zinc reagent, which can be generated from trifluoromethyl iodide (CF3I) and diethylzinc (B1219324) (ZnEt2). This reagent smoothly trifluoromethylates carbonyl compounds in the presence of a diamine ligand and an ammonium (B1175870) salt initiator. organic-chemistry.org Another method employs phenyl trifluoromethyl sulfone as the trifluoromethyl source, where magnesium metal activated by mercury(II) chloride induces a reductive desulfonylative trifluoromethylation of aldehydes. organic-chemistry.org

Photoredox catalysis has also enabled the use of trifluoromethyl iodide for the nucleophilic trifluoromethylation of aldehydes and ketones. organic-chemistry.org This process involves the photoinduced reduction of CF3I by tetrakis(dimethylamino)ethylene (B1198057) (TDAE). organic-chemistry.org These organometallic-based methods expand the toolkit for synthesizing α-trifluoromethyl alcohols from their corresponding aldehydes, offering alternative pathways that can be advantageous depending on substrate scope and functional group tolerance.

Enantioselective Synthesis via Asymmetric Catalysis

Creating chiral molecules with high enantiomeric purity is crucial for the pharmaceutical industry. Asymmetric catalysis provides an efficient means to produce single-enantiomer compounds like (R)- or (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol.

Biocatalysis, particularly the use of enzymes, offers a green and highly selective method for chemical synthesis. Carbonyl reductases (CREDs), also known as ketoreductases or alcohol dehydrogenases, are enzymes that catalyze the reduction of ketones and aldehydes to alcohols with high stereoselectivity. nih.gov For the synthesis of chiral this compound, the corresponding prochiral ketone, 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone, is used as the substrate. bldpharm.comechemi.com

These enzymatic reductions typically require a nicotinamide (B372718) cofactor, such as NADH or NADPH, which provides the hydride for the reduction. nih.govnih.gov Due to the high cost of these cofactors, a regeneration system is often employed in whole-cell biocatalysis. nih.govresearchgate.net For example, glucose dehydrogenase (GDH) can be co-expressed with the carbonyl reductase to recycle NADPH using glucose as an inexpensive co-substrate. nih.govresearchgate.net This approach has been successfully used to produce chiral alcohols, such as (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695), with excellent enantiomeric excess (e.e.) and high conversion rates. nih.gov The selection of the specific CRED enzyme is critical, as different enzymes can exhibit opposite stereoselectivity, producing either the (R)- or (S)-enantiomer of the alcohol. nih.gov

Table 2: Representative Biocatalytic Reduction of Prochiral Ketones

| Enzyme System | Substrate | Product Configuration | Conversion | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Carbonyl Reductase (LkCR) & GDH | 3,5-Bis(trifluoromethyl) acetophenone | (R)-Alcohol | >99% | 99.9% | nih.gov |

| Carbonyl Reductase (CR-2) | 3,5-Bis(trifluoromethyl) acetophenone | (R)-Alcohol | 97.6% | >99% | nih.gov |

| Carbonyl Reductase (CR-1) | 3,5-Bis(trifluoromethyl) acetophenone | (R)-Alcohol | 43.1% | >99% | nih.gov |

This table illustrates the effectiveness of CRED systems on a representative trifluoromethyl ketone.

Transition metal catalysis is a powerful tool for asymmetric synthesis. The asymmetric reduction of prochiral ketones, including trifluoromethyl ketones, is a major route to enantioenriched α-trifluoromethyl alcohols. researchgate.net Chiral rhodium (Rh) and iridium (Ir) catalysts are particularly effective for this transformation. researchgate.net While the prompt specifically mentions Rh(II), asymmetric transfer hydrogenation and asymmetric hydrogenation reactions often utilize catalysts based on Rh(I) or Rh(III). For instance, dirhodium catalysts have been employed in the asymmetric synthesis of chiral organoborons through B-H bond insertion reactions. acs.org

Nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with a trifluoromethyl source provides an alternative route to chiral α-trifluoromethyl ketones, which can then be reduced in a one-pot sequence to the corresponding secondary alcohols with excellent diastereoselectivity and full retention of enantiomeric purity. nih.gov This two-step, one-pot approach highlights the versatility of transition metal catalysis in constructing complex chiral fluorinated molecules. nih.gov

The stereoselective reduction of prochiral ketones is one of the most vital methods for synthesizing chiral secondary alcohols. mdpi.com This strategy is broadly applicable to 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone. Beyond the biocatalytic and transition-metal methods discussed above, other highly effective chemical reducing agents are employed.

A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to direct the enantioselective reduction of ketones by borane (B79455) (BH3). mdpi.com This method is known for its high enantioselectivity and predictable stereochemical outcome. mdpi.com However, the high reactivity of trifluoromethyl ketones can sometimes lead to lower enantioselectivity due to a competing non-catalytic reduction pathway. mdpi.com To overcome this, modifications such as performing the reaction at very low temperatures or using specific catalyst variants have been developed to achieve high enantiomeric excess. mdpi.com

Chiral organomagnesium amides (COMAs), prepared from dialkylmagnesium and chiral secondary amines, have also been shown to reduce aryl trifluoromethyl ketones to the corresponding alcohols with excellent enantioselectivities (up to 98:2 e.r.) and high chemical yields. acs.org

Table 3: Enantioselective Reduction of Aryl Trifluoromethyl Ketones

| Method/Catalyst | Reducing Agent | Substrate | Enantioselectivity | Yield | Reference |

|---|---|---|---|---|---|

| Oxazaborolidine (CBS) | Borane | Trifluoromethyl Ketones | Generally high, but substrate-dependent | - | mdpi.com |

| Chiral Organomagnesium Amides (COMAs) | - | Trifluoromethyl Ketones | Up to 98:2 e.r. | >85% | acs.org |

This table summarizes various approaches for the stereoselective reduction of prochiral trifluoromethyl ketones.

Novel Trifluoromethylation Reagents and Methods

The development of new reagents and methodologies for introducing the trifluoromethyl group is critical for the synthesis of complex fluorinated molecules. This section explores stereoselective approaches to create chiral fluoroalkylated compounds.

Utility of Dibromotrifluoroacetone in Trifluoroacetylation

Stereoselective Access to Fluoroalkylated Amines and Derivatives

The stereoselective synthesis of fluoroalkylated amines and their derivatives represents a significant challenge and an area of active research. One effective strategy involves the use of trifluoromethylated aziridines. The ring-opening of 2-trifluoromethyl-2-alkoxycarbonyl aziridines with various nucleophiles has been shown to be an efficient route to quaternary α-CF3-α-amino acids, proceeding with complete preservation of stereoselectivity mdpi.com. This highlights the importance of developing efficient stereoselective methods for synthesizing these trifluoromethylated aziridine (B145994) precursors mdpi.com.

Another powerful technique is asymmetric reduction. For instance, the synthesis of β,β-difluoroglutamic acid has been achieved using an asymmetric reduction of an enaminoester as a key step, yielding the desired amine with high enantiomeric excess mdpi.com. Similarly, stereocontrolled reduction has been employed in the synthesis of N-Z-β,β-difluoroalanine mdpi.com.

Furthermore, fluoroalkyl amino reagents (FARs) provide a general and versatile approach to the synthesis of a wide array of heterocyclic compounds bearing fluorinated substituents nih.gov. These reagents have been successfully used in reactions with various nucleophiles to create substituted mono(fluoroalkyl)pyrazoles and -isoxazoles nih.gov. Copper-catalyzed reactions have also emerged as a powerful tool, enabling the one-pot synthesis of fluoroalkylated isoxazoles from commercially available amines and alkynes under mild conditions organic-chemistry.org. This method is noted for its scalability, regioselectivity, and tolerance of a broad range of functional groups organic-chemistry.org.

Oxidation Pathways and Derivatives

The oxidation of fluorinated alcohols to the corresponding ketones is a key transformation in the synthesis of many valuable compounds. This section details various oxidative pathways for alpha-trifluoromethyl alcohols.

Oxidation of Alpha-Trifluoromethyl Alcohols to Corresponding Ketones

The oxidation of α-trifluoromethyl alcohols, such as this compound, to their corresponding ketones is a challenging yet crucial transformation for accessing valuable α-trifluoromethyl ketones (TFMKs) rsc.orgthieme.de. These TFMKs are important building blocks for more complex fluorinated compounds and have applications in medicinal and biological chemistry thieme.de.

The primary difficulty in this oxidation lies in the strong electron-withdrawing nature of the trifluoromethyl group, which increases the activation barrier for the reaction. thieme.dethieme-connect.com. Consequently, traditional alcohol oxidation methods are often inefficient thieme.dersc.org. Historically, strong and often harsh oxidants like Dess-Martin periodinane (DMP) and chromic acid have been used, but these reagents are costly and can be hazardous rsc.org.

To address these limitations, milder and more efficient catalytic methods have been developed. One successful approach utilizes a recyclable oxoammonium salt, 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which can oxidize α-trifluoromethyl alcohols to TFMKs in good to excellent yields under basic conditions acs.org. This method is rapid and compatible with a wide array of substrates acs.org.

Another innovative strategy merges catalytic oxoammonium cation oxidation with visible-light photoredox catalysis rsc.orgrsc.org. This dual catalytic system uses 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (ACT) as an organic oxidant, which is regenerated in situ rsc.orgrsc.org. This methodology represents an improvement over stoichiometric processes and tolerates a range of functional groups rsc.org.

Enantiomeric Forms and Absolute Stereochemistry Determination

The two enantiomeric forms of this compound are the (R)- and (S)-isomers. The determination of the absolute stereochemistry and the assessment of enantiomeric purity are crucial steps in the characterization of this chiral alcohol. While specific studies detailing the absolute configuration of this compound are not widely available in the current literature, the synthesis of the racemic form has been described, starting from 2-methoxybenzaldehyde. nih.gov

Methodologies for Chiral Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess (ee). nih.govphenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com

For the enantioseparation of trifluoromethyl-substituted carbinols similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. chromatographyonline.com These CSPs, available under trade names like Chiralcel® and Chiralpak®, can operate in normal-phase, reversed-phase, or polar organic modes.

A systematic approach to developing a chiral HPLC method for this compound would involve screening a variety of polysaccharide-based columns with different mobile phases. For instance, in normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are commonly used. Small amounts of additives, like trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds, can be employed to improve peak shape and resolution.

While a specific, validated HPLC method for this compound is not documented in the reviewed literature, the table below outlines a hypothetical screening protocol based on common practices for similar analytes.

Table 1: Hypothetical Chiral HPLC Screening Conditions for this compound

| Column Type (CSP) | Mobile Phase Composition | Detection Wavelength (nm) | Flow Rate (mL/min) |

| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10, v/v) | 254 | 1.0 |

| Chiralcel® OD-H | n-Hexane/Ethanol (80:20, v/v) | 254 | 1.0 |

| Lux® Cellulose-1 | Methanol/Acetonitrile (50:50, v/v) | 254 | 0.8 |

| Chiralpak® IA | n-Heptane/Isopropanol (95:5, v/v) | 254 | 1.0 |

This table is illustrative and based on general method development strategies for chiral separations.

The selection of the optimal column and mobile phase would be determined by the achievement of baseline separation of the enantiomeric peaks, allowing for accurate quantification.

Nuclear Magnetic Resonance-Based Chiral Recognition Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the study of chiral molecules. The enantiomeric excess of a chiral analyte can be determined by NMR using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govsemanticscholar.org CSAs are chiral compounds that form transient, diastereomeric complexes with the enantiomers of the analyte, resulting in separate, distinguishable signals in the NMR spectrum. nih.gov

For chiral alcohols, particularly those containing fluorine, both ¹H and ¹⁹F NMR can be utilized for chiral recognition. The trifluoromethyl group in this compound provides a sensitive ¹⁹F NMR probe. Chiral solvating agents such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) or derivatives of BINOL (1,1'-bi-2-naphthol) are often effective for inducing chemical shift nonequivalence in the spectra of chiral analytes. frontiersin.org

In a typical experiment, the NMR spectrum of the racemic analyte is recorded in the presence of a stoichiometric amount of the chiral solvating agent. The interaction between the CSA and each enantiomer is different, leading to the formation of diastereomeric solvates with distinct chemical shifts. The enantiomeric excess can then be calculated from the integration of the separated signals.

While specific NMR chiral recognition studies for this compound have not been found in the surveyed literature, the general methodology is well-established.

Table 2: Potential Chiral Solvating Agents for NMR Studies of this compound

| Chiral Solvating Agent | Typical Solvent | Observed Nucleus | Expected Interaction |

| (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | CDCl₃ | ¹H, ¹⁹F | π-π stacking, hydrogen bonding |

| (R)-BINOL | CDCl₃ | ¹H, ¹⁹F | Hydrogen bonding |

| (R)-1-Phenylethylamine | C₆D₆ | ¹H, ¹⁹F | Acid-base interaction, hydrogen bonding |

This table presents potential CSAs based on their successful application with similar chiral alcohols.

Conformational Analysis and Chirality-Dependent Interactions

The three-dimensional conformation of this compound is influenced by a variety of factors, including steric hindrance and intramolecular interactions. The presence of the ortho-methoxy group on the phenyl ring is expected to have a significant impact on the rotational freedom around the C-C bond connecting the stereocenter and the aromatic ring.

Conformational analysis of a similar compound, 2-(4-methoxyphenyl)ethanol, has revealed that intramolecular OH/π interactions play a crucial role in stabilizing certain conformers. However, for the ortho-substituted this compound, steric repulsion between the methoxy (B1213986) group and the trifluoroethyl group would likely lead to different conformational preferences.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformers and their relative energies. Such studies could elucidate how the enantiomeric form influences the preferred spatial arrangement of the molecule and its interactions with other chiral entities, such as enzymes or chiral stationary phases. These chirality-dependent interactions are the basis for enantioselective processes.

Control of Stereoselectivity in Synthetic Routes

The synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry. For this compound, this would typically be achieved through the asymmetric reduction of the corresponding ketone, 2-methoxy-α,α,α-trifluoroacetophenone.

Directed Evolution of Enzymes for Enhanced Enantioselectivity

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Carbonyl reductases (also known as alcohol dehydrogenases) are enzymes that can reduce ketones to alcohols with high enantioselectivity. nih.gov

Directed evolution is a powerful technique used to engineer enzymes with improved properties, such as enhanced stability, activity, or enantioselectivity towards non-natural substrates. nih.gov This process involves generating a library of enzyme variants through mutagenesis, followed by screening for the desired trait.

While no studies on the directed evolution of enzymes specifically for the reduction of 2-methoxy-α,α,α-trifluoroacetophenone were found, this approach has been successfully applied to other trifluoromethyl ketones. For example, mutants of Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) have been shown to reduce 2,2,2-trifluoroacetophenone (B138007) to the corresponding (S)-alcohol with high enantiopurity. nih.gov A similar strategy could be employed to develop a highly enantioselective biocatalyst for the synthesis of either the (R)- or (S)-enantiomer of this compound.

Substrate-Enzyme Matching for Optimal Bioreduction

In the absence of a specifically evolved enzyme, screening a panel of existing "wild-type" or commercially available carbonyl reductases against the substrate of interest, 2-methoxy-α,α,α-trifluoroacetophenone, is a common strategy. This "substrate-enzyme matching" approach can often identify a suitable biocatalyst for the desired transformation.

Microorganisms such as Saccharomyces cerevisiae (baker's yeast) are known to contain a variety of reductases capable of reducing ketones. However, the stereochemical outcome can be dependent on the specific strain and reaction conditions. Other microbial sources, such as Rhodococcus and Candida species, have also been found to harbor stereoselective reductases. google.com

The success of the bioreduction would depend on how well the substrate fits into the active site of the enzyme. The steric and electronic properties of the ortho-methoxy and trifluoromethyl groups would be critical factors in determining both the reactivity and the enantioselectivity of the reduction.

Derivatization Strategies for Advanced Research Applications

Synthesis of Diastereomeric Derivatives for NMR Analysis

Determining the absolute configuration of chiral molecules is a fundamental challenge in stereochemistry. One of the most reliable methods involves the derivatization of a chiral alcohol, such as 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol, with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, unlike enantiomers, have distinct physical properties and, crucially, different NMR spectra.

A widely used CDA is Mosher's acid, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). wikipedia.orgumn.edu This reagent exists as two enantiomers, (R)-MTPA and (S)-MTPA. By reacting the enantiomerically pure alcohol of unknown configuration with both (R)- and (S)-MTPA, two separate diastereomeric esters are formed. umn.edu The analysis of the ¹H and ¹⁹F NMR spectra of these two esters allows for the deduction of the alcohol's absolute configuration. wikipedia.org This is based on the principle that the anisotropic effect of the phenyl group in the MTPA moiety causes different shielding or deshielding of the protons in the substrate part of the diastereomeric esters. umn.edu By comparing the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original carbinol center can be assigned. umn.edu The acid chloride form, Mosher's acid chloride, is often used for its higher reactivity. wikipedia.orgumn.edu

Table 1: NMR Analysis via Mosher's Acid Derivatization

| Step | Procedure | Purpose | Analytical Method |

| 1 | React the chiral alcohol with (R)-MTPA-Cl | Formation of Diastereomer 1 | Chemical Reaction |

| 2 | React the chiral alcohol with (S)-MTPA-Cl | Formation of Diastereomer 2 | Chemical Reaction |

| 3 | Acquire NMR spectra for both diastereomers | Data Collection | ¹H NMR, ¹⁹F NMR |

| 4 | Compare chemical shifts (Δδ = δS - δR) | Determine Absolute Configuration | Spectral Analysis |

Functionalization for Chromatographic Separation

The separation of enantiomers is a critical process in pharmaceutical development and chemical research. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a primary technique for this purpose. nih.govafmps.be The success of these separations often relies on the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. bgb-analytik.com Polysaccharide-based CSPs are among the most successful and widely applied for enantioseparations. nih.gov

While direct separation of this compound enantiomers on a suitable CSP is possible, functionalization can significantly enhance analytical performance. Derivatization strategies can be employed to:

Introduce Chromophores: Adding a group that strongly absorbs UV light can improve detection sensitivity in HPLC-UV systems.

Introduce Fluorophores: Attaching a fluorescent tag allows for highly sensitive detection using an HPLC with a fluorescence detector (HPLC-FLD), which is beneficial for analyzing trace amounts. nih.gov

Improve Interaction with the CSP: Modifying the structure can sometimes lead to better chiral recognition by the stationary phase, resulting in improved resolution.

The hydroxyl group of the alcohol is the primary site for such functionalization. nih.gov Reagents that react with alcohols to introduce these tags, such as acyl chlorides or isocyanates containing chromophoric or fluorophoric units, are commonly used. nih.govtcichemicals.com

Table 2: Functionalization Strategies for Enhanced Chromatographic Detection

| Strategy | Derivatization Reagent Type | Purpose | Detection Method |

| UV-Active Labeling | Reagents with aromatic rings (e.g., benzoyl chloride) | Enhance UV absorbance for improved sensitivity. | HPLC-UV |

| Fluorescent Labeling | Reagents with fluorophores (e.g., dansyl chloride) | Provide high sensitivity for trace analysis. nih.gov | HPLC-FLD |

| Mass-Tag Labeling | Reagents that improve ionization (e.g., p-toluenesulfonyl isocyanate) | Enhance signal in mass spectrometry detection. nih.gov | HPLC-MS |

Preparation of Intermediate Scaffolds for Complex Molecule Synthesis

Beyond its use in analytical chemistry, this compound serves as a valuable intermediate scaffold for the synthesis of more complex molecules. researchgate.net Its structure provides a trifluoromethylated carbinol unit that can be incorporated into larger, often biologically active, target molecules. The vicinal amino-alcohol motif, a structure related to the target compound, is a fundamental building block in many pharmaceutical agents. researchgate.net

The reactivity of the hydroxyl group is key to its utility as a synthetic intermediate. It can undergo a variety of transformations, allowing chemists to build upon the molecular framework. For instance, synthetic routes to complex fluorinated molecules often rely on the step-wise modification of simpler fluorinated building blocks. nih.govbeilstein-journals.org

Key transformations include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone. rsc.org This ketone can then serve as an electrophilic site for subsequent carbon-carbon bond-forming reactions.

Substitution: The hydroxyl group can be replaced with other functional groups. For example, dehydroxyfluorination reactions can convert the alcohol into a gem-difluoro moiety, further increasing the fluorine content of the molecule. nih.gov

Etherification/Esterification: The hydroxyl group can be used as a handle to attach the entire scaffold to other molecules through the formation of ether or ester linkages.

These multi-step strategies leverage the unique properties of the trifluoromethyl group, which can enhance the metabolic stability and binding affinity of the final complex molecule. researchgate.net

Table 3: Synthetic Transformations of the Alcohol Scaffold

| Reaction Type | Reagent Example | Product Functional Group | Synthetic Utility |

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone | Creation of an electrophilic center for C-C bond formation. rsc.org |

| Substitution (Fluorination) | Deoxo-Fluor® | Alkyl Fluoride (B91410) | Introduction of an additional fluorine atom. nih.govbeilstein-journals.org |

| Etherification | Williamson Ether Synthesis (e.g., NaH, Alkyl Halide) | Ether | Linking the scaffold to other molecular fragments. |

| Esterification | Acyl Chloride, Carboxylic Acid (e.g., Steglich esterification) | Ester | Formation of a cleavable linkage or a prodrug. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol, providing detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.

High-resolution NMR spectra offer a precise map of the chemical environments of the active nuclei. In a study detailing the synthesis of this compound, NMR spectra were recorded in deuterated chloroform (B151607) (CDCl3). rsc.org The chemical shifts (δ) are reported in parts per million (ppm) and referenced against residual solvent peaks or external standards. rsc.org

The ¹H NMR spectrum provides information on the proton environments. The aromatic protons on the methoxyphenyl ring typically appear in the downfield region, while the methoxy (B1213986) and methine (CH) protons are found further upfield. The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, from the aromatic ring carbons to the methoxy and trifluoroethyl carbons. rsc.org The ¹⁹F NMR spectrum is particularly characteristic, showing a signal corresponding to the trifluoromethyl (-CF₃) group. rsc.org

Below is a summary of typical NMR chemical shifts for this compound.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 7.43 – 7.30 | Aromatic Protons (m) |

| 7.03 – 6.92 | Aromatic Protons (m) |

| 5.35 | CH-OH (q) |

| 3.88 | OCH₃ (s) |

| 2.80 | OH (br s) |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 156.6 | Ar-C (C-OCH₃) |

| 130.4 | Ar-CH |

| 128.9 | Ar-CH |

| 125.1 | Ar-C (C-CH) |

| 124.0 (q, J = 282.0 Hz) | CF₃ |

| 121.5 | Ar-CH |

| 110.8 | Ar-CH |

| 68.9 (q, J = 32.0 Hz) | CH-OH |

| 55.6 | OCH₃ |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| -78.2 (d, J = 6.0 Hz) | CF₃ |

Data sourced from experimental findings for this compound. rsc.org (s = singlet, d = doublet, q = quartet, m = multiplet, br s = broad singlet).

Spin-spin coupling provides valuable information about the connectivity of atoms. In this compound, the coupling between the fluorine nuclei and the adjacent methine proton (³JHF) results in the splitting of both the ¹H and ¹⁹F signals into quartets and doublets, respectively. rsc.org The magnitude of the coupling constant (J-value) is characteristic of the through-bond interaction.

A key stereochemical feature of this molecule is the presence of a stereogenic center at the carbinol carbon (the carbon bearing the -OH group). This chirality renders the three fluorine atoms of the -CF₃ group diastereotopic. mdpi.com In a chiral environment, diastereotopic nuclei are chemically non-equivalent and are expected to exhibit different chemical shifts, a phenomenon known as anisochrony. mdpi.comnih.gov While this may lead to complex splitting patterns or separate signals for each fluorine atom, often in achiral solvents, rapid rotation around the C-C bond averages these environments, leading to a single, sharp signal for the -CF₃ group. mdpi.com The observation of distinct signals for diastereotopic groups can often be achieved using chiral solvents or chiral solvating agents. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical tool used for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₉H₉F₃O₂. HRMS is used to confirm this composition by matching the experimentally measured exact mass with the theoretically calculated value. rsc.org The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas.

Table 2: Molecular Formula and Mass Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉F₃O₂ | hoffmanchemicals.com |

| Molecular Weight (Nominal) | 206.16 g/mol | hoffmanchemicals.com |

| Calculated Monoisotopic Mass | 206.05546401 Da | guidechem.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the synthesis of this compound, GC-MS is effectively used to monitor the progress of the reaction by separating the product from unreacted starting materials and any formed byproducts. rsc.org

Following separation by the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process often causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint that can be compared against spectral libraries to confirm the compound's identity. The technique is also instrumental in assessing the final purity of the isolated product. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Fingerprinting

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The resulting spectrum is unique to the compound and provides a "fingerprint" based on its functional groups. For this compound, key absorption bands are expected for the hydroxyl, methoxy, aromatic, and trifluoromethyl groups. Studies on the related compound 2,2,2-trifluoroethanol (B45653) show characteristic strong absorptions for the C-F and O-H bonds. researchgate.net

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 | O-H stretch (broad) | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1000 | C-F stretch (strong) | Trifluoromethyl (-CF₃) |

| 1250-1200 | C-O stretch | Aryl Ether |

| 1150-1050 | C-O stretch | Alcohol (-OH) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. In this compound, the chromophore responsible for UV absorption is the 2-methoxyphenyl group. The spectrum is expected to show characteristic absorption bands (λmax) in the ultraviolet region, typical for substituted benzene (B151609) rings. These absorptions are due to π → π* transitions within the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature review, specific X-ray crystallography data for the solid-state structure of this compound has not been reported. While crystallographic studies have been conducted on analogous compounds, including other fluorinated and methoxy-substituted phenyl ethanols, a detailed analysis of the target compound's crystal structure, including its crystal system, space group, and precise unit cell dimensions, remains to be published.

The determination of the three-dimensional atomic arrangement in the crystalline state through single-crystal X-ray diffraction is a definitive method for structural elucidation. Such an analysis would provide unequivocal proof of the molecular connectivity and conformation. Furthermore, it would offer valuable insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice.

Although data is not available for this compound, related structural studies on similar molecules can offer a general understanding of the expected solid-state features. For instance, studies on other trifluoromethyl- and methoxy-substituted aromatic compounds have revealed a variety of crystal packing motifs and intermolecular interactions. However, without direct experimental data for the title compound, any such comparisons would be speculative.

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to provide the definitive crystallographic data required for a complete structural characterization.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular approach in computational chemistry for calculating molecular properties with high accuracy.

Electronic structure analysis provides deep insights into the reactivity and kinetic stability of a molecule. Key components of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO : The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. For 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol, DFT calculations would map the electron density of these frontier orbitals. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy (B1213986) group would significantly influence the electron distribution and the energies of the HOMO and LUMO.

Reactivity Indices : From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated. These indices, such as electronegativity, chemical hardness, and electrophilicity, help quantify the molecule's reactive nature.

While specific calculated values for this compound are not present in the surveyed literature, the table below illustrates the kind of data that would be generated from such an analysis.

Table 1: Illustrative Reactivity Descriptors from DFT Calculations (Note: These are representative parameters and not actual calculated data for the compound.)

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Electron-attracting power |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Electrophilicity Index | ω | χ²/2η | Propensity to accept electrons |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By simulating these spectra, researchers can assign specific vibrational modes (stretching, bending, and twisting) to the observed experimental peaks. This analysis is invaluable for confirming the molecular structure. For this compound, key vibrational modes would include the O-H stretch of the alcohol, C-F stretches of the trifluoromethyl group, C-O stretches of the ether and alcohol, and various aromatic C-H and C=C vibrations. A comparison between the computed and experimental spectra helps validate the accuracy of the computational model.

Before calculating properties, the molecule's geometry must be optimized to find its most stable, lowest-energy structure. For a flexible molecule like this compound, this involves exploring its conformational landscape. The rotation around single bonds, particularly the C-C bond connecting the chiral center to the phenyl ring and the C-O bonds, gives rise to different conformers. Computational methods can identify stable conformers (local energy minima) and the transition states that separate them, providing insight into the molecule's flexibility and the energy barriers for conformational changes. Studies on similar fluorinated alcohols have shown that bond rotations can lead to distinct conformers, such as synclinal and antiperiplanar forms, which possess different energies and dipole moments.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a larger macromolecule, such as a protein or a nucleic acid receptor. These methods are fundamental in drug discovery and molecular biology.

Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The process involves placing the ligand into the binding site of a receptor and scoring the different poses based on their binding energy. This would reveal potential key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between this compound and a given biological target. The hydroxyl group would likely act as a hydrogen bond donor and acceptor, while the methoxy-substituted phenyl ring could engage in hydrophobic and pi-stacking interactions.

Following docking, scoring functions and more advanced methods like Molecular Dynamics (MD) simulations can be used to estimate the binding affinity (e.g., binding free energy). A lower binding energy typically corresponds to a more stable ligand-receptor complex and a higher binding affinity. These predictions can help prioritize compounds for further experimental testing and provide a molecular-level hypothesis for their potential biological activity. Currently, there are no specific molecular docking studies or predicted binding affinities for this compound reported in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for this compound, the principles of QSAR can be applied to understand how its structural features might influence its biological activity. Such studies are crucial in drug discovery and toxicology for predicting the activity of new compounds and for understanding the underlying mechanisms of action. youtube.comnih.gov

A typical QSAR study involves a set of compounds with known activities and a range of calculated molecular descriptors. researchgate.net These descriptors can be categorized into several types, including electronic (such as partial charges and dipole moments), steric (related to the size and shape of the molecule), and hydrophobic (like the partition coefficient, logP). youtube.com For halogenated compounds, specific descriptors related to the halogen atoms, such as their electronegativity and size, are often included in the analysis. researchgate.netresearchgate.net

In the context of fluorinated aromatic compounds, the presence of fluorine atoms can significantly alter the electronic properties of the molecule. numberanalytics.com Fluorine is highly electronegative and can withdraw electron density from the aromatic ring, which can affect interactions with biological targets. numberanalytics.com The trifluoromethyl group (-CF3) in this compound is a strong electron-withdrawing group, which would be a key descriptor in any QSAR analysis. nih.gov

QSAR models for halogenated ethers have demonstrated that both polarizability and lipophilicity (logP) play a mixed role in their anesthetic activity. nih.gov Furthermore, electrostatic potentials have been shown to be important, suggesting that electronic interactions are a key factor in the biological activity of these compounds. nih.gov A hypothetical QSAR study for a series of analogs of this compound would likely involve the synthesis and testing of related molecules with variations in the substitution pattern on the phenyl ring. By correlating the biological activities of these analogs with their calculated molecular descriptors, a predictive model could be developed. This model could then be used to design new compounds with potentially enhanced or modified activities.

The development of a robust QSAR model often involves statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques. researchgate.netnih.gov The quality and predictive power of the model are assessed using various statistical parameters, ensuring its reliability for predicting the activity of new, untested compounds. researchgate.net

Predictive Analysis of Physicochemical Parameters Relevant to Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. Computational methods are widely used to predict these parameters, providing valuable insights before a compound is synthesized. For this compound, several key parameters relevant to its potential biological activity have been computationally predicted.

| Parameter | Predicted Value | Significance in Biological Activity |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 29.46 Ų | Influences membrane permeability and absorption. A lower TPSA is generally associated with better cell membrane penetration. |

| Partition Coefficient (LogP) | 2.2909 | Indicates the lipophilicity of the compound. A moderate LogP value is often desirable for good absorption and distribution. |

| Hydrogen Bond Donor Count | 1 | Relates to the ability of the molecule to donate a hydrogen atom to form a hydrogen bond, which is crucial for receptor binding. |

| Hydrogen Bond Acceptor Count | 2 | Reflects the molecule's capacity to accept a hydrogen atom in a hydrogen bond, another key factor in molecular recognition by biological targets. |

| Rotatable Bond Count | 2 | Pertains to the conformational flexibility of the molecule, which can impact its ability to fit into a binding site. |

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with the hydrogen bonding potential of a molecule and is a good predictor of its transport properties, such as intestinal absorption and blood-brain barrier penetration. The predicted TPSA of 29.46 Ų for this compound suggests it is likely to have good membrane permeability. chemscene.com

The Partition Coefficient (LogP) is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) phase. It is a critical parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. The predicted LogP value of 2.2909 indicates that this compound has a moderate degree of lipophilicity. chemscene.com

Hydrogen Bond Counts are fundamental in molecular recognition processes. The presence of one hydrogen bond donor (the hydroxyl group) and two acceptors (the oxygen atoms in the hydroxyl and methoxy groups) suggests that this compound can participate in specific hydrogen bonding interactions with biological macromolecules, such as enzymes or receptors. chemscene.com

The Rotatable Bond Count provides an indication of the molecule's conformational flexibility. A lower number of rotatable bonds, such as the two predicted for this compound, is generally associated with higher oral bioavailability. chemscene.com

Applications in Catalysis and Advanced Materials Science

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

In chemical synthesis, particularly for pharmaceutical and agrochemical applications, it is often necessary to produce a single enantiomer of a chiral molecule, as different enantiomers can have vastly different biological activities. wikipedia.org Asymmetric synthesis is the field dedicated to achieving this goal. A key strategy in this area is the use of a chiral auxiliary, which is a stereogenic group temporarily attached to a non-chiral starting material. wikipedia.orgscielo.org.mx This auxiliary directs a subsequent chemical reaction to proceed with high stereoselectivity, creating the desired stereocenter in the product. scielo.org.mx After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

While 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol itself is not typically used as a chiral auxiliary, it represents the target of such sophisticated synthetic methods. The creation of chiral α-trifluoromethyl alcohols is a significant goal because the trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals. nih.govresearchgate.net Its incorporation can enhance properties like metabolic stability, bioavailability, and binding affinity. mdpi.com

The synthesis of enantioenriched α-trifluoromethyl alcohols can be achieved through various catalytic asymmetric methods, including the use of chiral ligands in transition-metal catalysis. nih.govresearchgate.net For instance, nickel-catalyzed stereoconvergent Hiyama cross-coupling reactions have been developed for the synthesis of α-trifluoromethyl-containing benzylic alcohols with high yield and enantioselectivity. nih.gov This approach utilizes conveniently prepared starting materials derived from trifluoroacetic acid, an economical source of the CF3 group. nih.govresearchgate.net The success of these reactions relies on the design of the chiral ligand that coordinates to the metal center and controls the stereochemical outcome of the reaction.

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Common Abbreviation | Typical Application(s) |

| Oxazolidinones | Evans' Auxiliaries | Asymmetric aldol (B89426) reactions, alkylations. wikipedia.org |

| Camphorsultam | Oppolzer's Sultam | Asymmetric aldol reactions, cycloadditions. wikipedia.org |

| Pseudoephedrine | Myers' Auxiliary | Asymmetric alkylation to form chiral carboxylic acids, aldehydes, and ketones. nih.gov |

| trans-2-Phenylcyclohexanol | Whitesell's Auxiliary | Asymmetric ene reactions. wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol | BINOL | Used to create chiral ligands for a wide range of asymmetric reactions. wikipedia.org |

| tert-Butanesulfinamide | Ellman's Auxiliary | Synthesis of chiral amines. wikipedia.org |

Role in Enzyme Design and Biocatalysis

Biocatalysis employs enzymes to perform chemical transformations, often with exceptional selectivity and under mild conditions. Fluorinated alcohols have emerged as important media and promoters in this field. researchgate.net Their unique properties, such as high polarity, strong hydrogen-bond donating ability, and low nucleophilicity, distinguish them from their non-fluorinated counterparts like ethanol (B145695). researchgate.netacs.org

Compounds like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been widely used as solvents or co-solvents in organic synthesis and biocatalysis. researchgate.netacs.org They can promote reactions and stabilize enzyme structures without participating in unwanted side reactions, a benefit of their low nucleophilicity. acs.org The strong hydrogen-bonding capability of fluorinated alcohols can be a driving force in many reactions, sometimes even obviating the need for a separate catalyst. researchgate.net

Given that this compound is a fluorinated alcohol, it could potentially serve similar roles in specific biocatalytic systems. Its structural features might allow it to interact with and stabilize the active site of an enzyme, potentially influencing its activity or selectivity in a desired manner. While direct studies on this specific compound's role in enzyme design are not prominent, the principles established for simpler fluorinated alcohols suggest a potential avenue for its application in specialized biocatalytic processes. researchgate.netacs.org

Potential in Novel Fluorinated Material Development

The incorporation of fluorine into organic molecules is a powerful strategy for the development of advanced materials with unique and desirable properties. mdpi.comrsc.org Fluorination can profoundly alter electronic properties, thermal stability, chemical resistance, and surface characteristics. rsc.orgacs.org Fluorinated alcohols, in particular, serve as important building blocks for a wide array of fluorinated materials, including polymers, surfactants, and liquid crystals. acs.orgalfa-chemistry.com These materials are used in applications ranging from stain-repellent coatings to advanced electronic devices. rsc.orgacs.org

The presence of fluorine atoms can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in organic materials, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org This makes fluorinated compounds valuable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org

This compound possesses several features that make it an interesting candidate as a monomer or precursor for novel fluorinated materials.

The Trifluoromethyl Group: Imparts properties typical of fluorinated compounds, such as thermal stability and hydrophobicity. mdpi.com

The Phenyl Ring: Provides rigidity and potential for π-stacking interactions, which are important for charge transport in electronic materials. rsc.org

The Chiral Center: Can be used to introduce chirality into a polymer backbone, potentially leading to materials with unique optical properties or for use in chiral separations.

This combination of functionalities suggests that this compound could be a valuable building block for creating specialty polymers or functional materials where a precise arrangement of fluorinated and aromatic groups is required. rsc.orgacs.org

Table 2: Influence of Fluorination on Material Properties

| Property | Effect of Fluorine Incorporation | Rationale |

| Thermal Stability | Generally Increased | The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. mdpi.com |

| Chemical Resistance | Generally Increased | The high strength and stability of the C-F bond make the molecule less susceptible to chemical attack. mdpi.com |

| Solubility | Altered | Can create materials that are both hydrophobic and lipophobic; enables fluorous-phase separation techniques. collectionscanada.gc.ca |

| Electronic Properties | Lowered HOMO/LUMO Energy Levels | The high electronegativity of fluorine withdraws electron density from the molecular framework. rsc.org |

| Surface Energy | Lowered | Leads to materials with water and oil repellency (e.g., fluorosurfactants). acs.org |

| Biological Properties | Enhanced Metabolic Stability | The C-F bond is resistant to enzymatic cleavage, which can prolong the active lifetime of a drug. mdpi.com |

Medicinal Chemistry and Biological Activity of 2,2,2 Trifluoro 1 2 Methoxyphenyl Ethanol and Its Derivatives

Modulation of Enzyme Activity and Biochemical Pathways

The introduction of a trifluoromethyl group into organic molecules can significantly alter their interaction with biological systems, including enzymes. While specific studies on the direct enzymatic modulation by 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol are not extensively documented in publicly available literature, the broader class of trifluoroethanol derivatives has been shown to interact with key enzymes. For instance, 2,2,2-trifluoroethanol (B45653) has been identified as a competitive inhibitor of yeast alcohol dehydrogenase (ADH). researchgate.netnih.gov This inhibition occurs with respect to ethanol (B145695) in the ethanol-NAD+ reaction. nih.gov The dissociation constant for trifluoroethanol from the enzyme-NAD+-trifluoroethanol complex has been estimated across a pH range of 6-10, indicating a clear interaction with the enzyme's active site. nih.govnih.gov Such findings suggest that derivatives like this compound could also exhibit inhibitory effects on ADH and potentially other dehydrogenases or enzymes with similar substrate-binding pockets. The methoxyphenyl group would further influence the nature and strength of this interaction.

Antimicrobial and Antifungal Potential

The incorporation of trifluoromethyl groups is a known strategy in the development of antimicrobial and antifungal agents, as it can enhance properties like lipophilicity, which aids in penetrating microbial cell membranes. nih.gov

Antibacterial Effects against Specific Strains (e.g., Bacillus subtilis, Staphylococcus aureus)

While direct studies on this compound are limited, related fluorinated compounds have demonstrated notable antibacterial activity. For example, novel chalcones bearing trifluoromethyl and trifluoromethoxy substituents have been synthesized and evaluated for their activity against pathogenic bacterial strains. nih.gov In one study, a chalcone (B49325) derivative with a trifluoromethyl group (A3) and another with a trifluoromethoxy group (B3) showed significant activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, against S. aureus, compounds A3 and B3 exhibited zones of inhibition of 25 mm and 26 mm, respectively. nih.gov Against B. subtilis, compound B3 showed a zone of inhibition of 29 mm, which was more potent than the standard drug, benzyl (B1604629) penicillin (27 mm). nih.gov These findings highlight the potential of the trifluoromethyl moiety in conferring antibacterial properties.

Similarly, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including strains of Staphylococcus aureus. nih.govresearchgate.net Certain derivatives in this class exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against several tested strains. nih.gov

Table 1: Antibacterial Activity of Related Trifluoromethyl Compounds

| Compound Class | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Trifluoromethyl Chalcone (A3) | Staphylococcus aureus | Zone of Inhibition | 25 mm | nih.gov |

| Trifluoromethoxy Chalcone (B3) | Staphylococcus aureus | Zone of Inhibition | 26 mm | nih.gov |

| Trifluoromethoxy Chalcone (B3) | Bacillus subtilis | Zone of Inhibition | 29 mm | nih.gov |

Antifungal Efficacy

The antifungal potential of trifluoromethyl-containing compounds is also well-documented. In the same study on fluorinated chalcones, derivatives A3 and B3 were tested against Candida albicans and Aspergillus niger. nih.gov Against C. albicans, they showed zones of inhibition of 20 mm and 22 mm, respectively. nih.gov Against A. niger, the zones of inhibition were 25 mm and 26 mm, respectively, which were more significant than the standard antifungal, fluconazole. nih.gov

Furthermore, 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have been synthesized and shown to exhibit obvious antifungal activities against several plant-pathogenic fungi, including Botrytis cinerea. nih.gov This underscores the broad-spectrum antifungal potential of molecules containing the trifluoromethyl group.

Table 2: Antifungal Activity of Related Trifluoromethyl Compounds

| Compound Class | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Trifluoromethyl Chalcone (A3) | Candida albicans | Zone of Inhibition | 20 mm | nih.gov |

| Trifluoromethoxy Chalcone (B3) | Candida albicans | Zone of Inhibition | 22 mm | nih.gov |

| Trifluoromethyl Chalcone (A3) | Aspergillus niger | Zone of Inhibition | 25 mm | nih.gov |

| Trifluoromethoxy Chalcone (B3) | Aspergillus niger | Zone of Inhibition | 26 mm | nih.gov |

Anticancer and Cytotoxicity Studies

Interactions with Biomolecular Targets (e.g., Ribonucleotide Reductase Subunit R2, Chaperones Hsp70 and Hsp90)

The interaction of small molecules with key cellular proteins like ribonucleotide reductase and heat shock proteins is a critical aspect of anticancer drug development.

Ribonucleotide Reductase Subunit R2 (R2): While there is no direct evidence of this compound inhibiting ribonucleotide reductase, fluorinated compounds are known to target this enzyme. For example, gemcitabine, a difluorinated nucleoside analog, acts as a suicide substrate for ribonucleotide reductase. mdpi.com This suggests that other fluorinated molecules could potentially interact with and inhibit this enzyme, which is crucial for DNA synthesis and repair in cancer cells.

Chaperones Hsp70 and Hsp90: Heat shock proteins Hsp70 and Hsp90 are essential for the stability and function of many oncoproteins, making them attractive targets for cancer therapy. mdpi.comnih.gov Insect chaperones Hsp70 and Hsp90 have been shown to cooperatively enhance the toxicity of certain bacterial toxins. nih.gov In cancer cells, the inhibition of Hsp90 often leads to the upregulation of Hsp70 as a compensatory mechanism. nih.gov Therefore, dual targeting of both Hsp70 and Hsp90 is being explored as a therapeutic strategy. nih.gov The ability of small molecules, potentially including trifluoromethylated compounds, to modulate the activity of these chaperones is an active area of research.

Trifluoromethyl Group as a Bioisostere and Modulator of Biological Properties

The trifluoromethyl (CF3) group is widely recognized in medicinal chemistry as a bioisostere for various functional groups, most notably the methyl (CH3) group and, in some contexts, the chlorine atom. mdpi.com Its unique electronic and steric properties significantly influence the biological activity of parent compounds. mdpi.com

The CF3 group is strongly electron-withdrawing and highly lipophilic, which can enhance a molecule's metabolic stability and ability to cross cell membranes. mdpi.com This increased lipophilicity can lead to improved pharmacokinetic profiles and stronger interactions with biological targets. mdpi.com For example, the replacement of a nitro group with a trifluoromethyl group in a series of CB1 receptor positive allosteric modulators resulted in compounds with improved potency and metabolic stability. nih.govacs.orgacs.org

The steric bulk of the CF3 group is larger than a methyl group, which can influence binding selectivity and affinity for target proteins. mdpi.com This strategic replacement can fine-tune the physicochemical properties of a drug candidate, often leading to enhanced therapeutic efficacy. mdpi.com

Development as Lead Compounds in Drug Discovery

The structural motif of a substituted phenyl ethanol core, particularly with methoxy (B1213986) and other functionalities, has emerged as a significant scaffold in the discovery of new therapeutic agents. The development of these compounds as lead structures is a focal point of medicinal chemistry, aiming to optimize their pharmacological properties for various therapeutic targets.

A critical application of phenyl ethanol derivatives is their use as key building blocks in the synthesis of complex, pharmaceutically active molecules. A notable example is the synthesis of Lusutrombopag, a small molecule thrombopoietin (TPO) receptor agonist. newdrugapprovals.org This drug is used to treat thrombocytopenia in patients with chronic liver disease who are scheduled to undergo an invasive procedure. nih.goveuropa.eu

Research has focused on efficient methods to produce this chiral alcohol with high purity. One successful approach involves the enzymatic bioreduction of its corresponding ketone, 1-(3′-bromo-2′-methoxyphenyl)ethanone. doaj.orgresearchgate.net This biocatalytic method offers high enantioselectivity, which is crucial for the efficacy of the final drug.

Detailed Research Findings on a Key Lusutrombopag Precursor

A study focused on the enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol utilized various carbonyl reductases to achieve a high yield and enantiomeric excess of the desired (S)-enantiomer. researchgate.net The findings from this research are summarized in the table below.

| Enzyme Screened | Substrate Concentration (g/L) | Conversion Rate (%) | Enantiomeric Excess (ee %) | Isolated Yield (%) |

| Carbonyl reductase from Novosphingobium aromaticivorans (CBR) | 100 | ~100 | >99 | Not specified |

| Carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) | 200 | ~100 | >99 | 77 |

Table 1: Enzymatic Synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol. researchgate.net

The data demonstrates that biocatalysis provides an effective and green route to this key Lusutrombopag building block. The high substrate concentration and excellent enantioselectivity of the NoCR enzyme make it a viable option for industrial-scale synthesis. researchgate.net The catalytic efficiency of the recombinant NoCR enzyme was also determined, with a Km of 0.66 mmol/L and a kcat of 7.5 s-1, indicating a high affinity for the substrate and a rapid turnover rate. researchgate.net

The development of such specific and efficient synthetic routes for key intermediates underscores the importance of simple, well-defined building blocks in the complex process of drug manufacturing. The (2-methoxyphenyl)ethanol framework, with its potential for various substitutions, serves as a versatile starting point for creating a range of pharmaceutically relevant molecules.

Future Research Directions and Unaddressed Challenges

Exploration of Undiscovered Bioactivities and Therapeutic Applications

The trifluoromethyl group is a well-established pharmacophore known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov The presence of the trifluoromethyl carbinol motif, in particular, is found in a range of biologically active molecules. nih.gov Future research should focus on a systematic and broad-spectrum screening of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol and its analogs to uncover novel bioactivities.

Antimicrobial and Antiviral Potential: The introduction of a trifluoromethyl group can significantly improve the biological activity of molecules, including their efficacy as antiviral and anticancer agents. researchgate.net For instance, some trifluoromethyl-containing nucleoside analogues interfere with viral nucleic acid synthesis. researchgate.net Research on trifluoromethylthiolane derivatives has shown significant inhibition of Herpes simplex virus type 1 (HSV-1) reproduction. hoffmanchemicals.com While the direct antimicrobial and antiviral activity of this compound has not been extensively reported, related structures have shown promise. For example, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria, with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL against strains of S. aureus. nih.gov Similarly, certain trifluoromethylated tertiary alcohols bearing coumarin (B35378) moieties have exhibited broad-spectrum antifungal activity. mdpi.com

A structured investigation into the antimicrobial and antiviral properties of this compound is a logical next step. This would involve screening against a diverse panel of bacterial, fungal, and viral pathogens.

| Compound Class | Observed Bioactivity | Example Organisms/Targets | Reported Potency (Exemplary) |

| N-(trifluoromethyl)phenyl pyrazoles | Antibacterial | S. aureus, E. faecalis, E. faecium | MIC: 0.78-3.12 µg/mL nih.gov |

| Trifluoromethylated tertiary alcohols with coumarins | Antifungal | Fusarium graminearum, Rhizoctonia solani | EC50: 10.9 µg/mL against R. solani mdpi.com |

| Trifluoromethylthiolane derivatives | Antiviral | Herpes simplex virus type 1 (HSV-1) | Significant reduction in viral titer hoffmanchemicals.com |

| Trifluoromethyl-containing captopril (B1668294) analogs | Enzyme Inhibition (ACE) | Angiotensin Converting Enzyme | IC50: 3 x 10⁻¹⁰ M nih.gov |

Enzyme Inhibition: Trifluoromethyl ketones are recognized inhibitors of serine and cysteine proteases. nih.gov The strong electrophilic nature of the carbonyl carbon in these ketones facilitates the formation of stable adducts with active site residues. nih.gov This suggests that trifluoromethyl carbinols, as precursors or isosteres, could also exhibit significant enzyme inhibitory activity. For example, trifluoromethyl-containing analogs of captopril have shown potent inhibition of the angiotensin-converting enzyme (ACE). nih.gov Future studies should explore the inhibitory potential of this compound against a range of clinically relevant enzymes.

Development of Greener and More Sustainable Synthetic Routes

The synthesis of fluorinated compounds often relies on harsh reagents and conditions, posing environmental concerns. A key challenge is the development of greener and more sustainable synthetic routes to this compound and related compounds.

Biocatalysis: Biocatalysis offers an environmentally benign alternative for the synthesis of chiral alcohols. nih.govmdpi.com The use of enzymes, such as alcohol dehydrogenases (ADHs), can facilitate the asymmetric reduction of prochiral ketones under mild, aqueous conditions. researchgate.net For instance, an efficient bienzyme-coupled system using an alcohol dehydrogenase and a formate (B1220265) dehydrogenase has been established for the enantioselective reduction of various aromatic ketones to their corresponding chiral alcohols. nih.gov The application of biocatalysts from sources like Rhodococcus sp. and Lactobacillus kefir has shown high enantioselectivity in the production of chiral aromatic alcohols. mdpi.comresearchgate.net Future work should focus on identifying or engineering enzymes that can efficiently and stereoselectively reduce 2,2,2-trifluoro-2'-methoxyacetophenone to this compound. The use of plant tissues as biocatalysts for asymmetric reductions also presents a sustainable option. google.com

Green Solvents: The use of environmentally friendly solvents is another cornerstone of green chemistry. 2,2,2-Trifluoroethanol (B45653) (TFE) itself is considered a green solvent due to its high ionizing power and hydrogen bond donating ability. researchgate.net Research into one-pot syntheses in green solvents like TFE or in biphasic systems can reduce waste and improve reaction efficiency. nih.govresearchgate.net

| Green Synthesis Approach | Key Features | Potential Application for Target Compound | Reported Success (Analogous Compounds) |

| Biocatalytic Asymmetric Reduction | Mild reaction conditions, high enantioselectivity, aqueous media. | Reduction of 2,2,2-trifluoro-2'-methoxyacetophenone. | Excellent enantioselectivity for various aromatic ketones. nih.gov |

| Use of Green Solvents (e.g., TFE) | Reduced environmental impact, potential for catalyst recycling. | Synthesis and purification steps. | Successful one-pot synthesis of various heterocyclic compounds. researchgate.net |

| Tandem Catalysis | One-pot multi-step reactions, reduced workup. | Synthesis of chiral alcohols from alkynes. | High yield and excellent stereoselectivity for a range of chiral alcohols. dntb.gov.ua |

Advanced Stereoselective Control in Complex Syntheses

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, precise control over the stereoselective synthesis of enantiopure this compound is crucial for its development as a therapeutic agent.

Future research should focus on advancing stereoselective synthetic methods, such as asymmetric reduction of the corresponding ketone and stereospecific cross-coupling reactions. The development of novel chiral catalysts, including those based on transition metals like ruthenium and iridium, can lead to higher enantioselectivity. researchgate.netosti.gov For example, ansa-ruthenium(II)-catalyzed asymmetric transfer hydrogenation has been successfully used for the synthesis of enantioenriched α-CF3-1,3-glycols. researchgate.net

In-depth Mechanistic Studies of Biological Interactions

Understanding the molecular mechanisms by which this compound exerts its biological effects is fundamental for its optimization as a drug candidate. The trifluoromethyl group is known to influence a molecule's interaction with biological targets through various non-covalent interactions. nih.gov

Future research should employ a combination of experimental and computational techniques to elucidate these interactions. X-ray crystallography of the compound bound to its biological target can provide a detailed picture of the binding mode. Furthermore, computational docking studies can predict the binding affinity and orientation of the compound within the active site of a protein. nih.govresearchgate.net Such studies can help in understanding how the trifluoromethyl and methoxyphenyl groups contribute to binding and selectivity. For instance, computational studies have been used to investigate the binding of fluorine-based quinolines to proteins involved in SARS-CoV-2. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. nih.govnih.gov These computational tools can be applied to various stages, from the initial design of new compounds to the prediction of their pharmacokinetic properties. nih.govresearchgate.net